molecular formula C11H12N2O B8721837 2-(4-Methoxybenzyl)-1H-imidazole

2-(4-Methoxybenzyl)-1H-imidazole

Cat. No. B8721837
M. Wt: 188.23 g/mol
InChI Key: DHLRWIMLMIMZEH-UHFFFAOYSA-N
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Patent
US04602093

Procedure details

A solution of XIII (6.6 g, 0.035 mole) in glacial HOAc (40 mL) and 48% HBr (110 mL) was stirred at reflux for 7 hours and then evaporated to dryness in vacuo. The residue was stirred with saturated NaHCO3 (200 mL) for 16 hours at room temperature. The aqueous phase was decanted from the residue which again was stirred with saturated NaHCO3 for 2 hours. This aqueous phase was decanted and the residue was extracted with 3×100 mL of boiling H2O filtering from insoluble material. All of the aqueous phases were combined and evaporated to dryness in vacuo. The residue was extracted with 3×100 mL of CHCl3 --MeOH (60:40), filtering from inorganic material. Evaporation of the filtrate left the crude product as an oily brown solid that was purified by chromatography on silica gel, eluting with 90CHCl3 --10MeOH--1H2O; to yield XIV (74%); m.p. 188°-190° C. (CH3CN).
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[NH:11][CH:12]=[CH:13][N:14]=2)=[CH:5][CH:4]=1>CC(O)=O.Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]2[NH:14][CH:13]=[CH:12][N:11]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC=1NC=CN1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred with saturated NaHCO3 (200 mL) for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted from the residue which
STIRRING
Type
STIRRING
Details
again was stirred with saturated NaHCO3 for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
This aqueous phase was decanted
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 3×100 mL of boiling H2O filtering from insoluble material
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 3×100 mL of CHCl3 --MeOH (60:40)
FILTRATION
Type
FILTRATION
Details
filtering from inorganic material
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
WAIT
Type
WAIT
Details
left the crude product as an oily brown solid that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 90CHCl3 --10MeOH--1H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC=1NC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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